molecular formula C20H14O6 B2991532 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate CAS No. 898415-86-6

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate

Cat. No.: B2991532
CAS No.: 898415-86-6
M. Wt: 350.326
InChI Key: XNVGXHJSSUXXRX-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate is a coumarin derivative characterized by a benzofuran moiety substituted with a methoxy group at the 7-position and an acetate ester at the 6-position of the coumarin core.

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-11(21)24-13-6-7-16-14(9-13)15(10-19(22)25-16)18-8-12-4-3-5-17(23-2)20(12)26-18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVGXHJSSUXXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-hydroxyacetophenones with aldehydes in the presence of a base. Subsequent steps may include methoxylation and acetylation reactions to introduce the methoxy and acetate groups, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would be optimized to maximize yield and purity while minimizing waste and byproducts. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzofuran core makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.

Medicine

The compound's anti-inflammatory and anticancer properties have been studied for potential therapeutic applications. It may be used in the development of drugs to treat inflammatory diseases and certain types of cancer.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable for creating new materials with specific properties.

Mechanism of Action

The mechanism by which 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate exerts its effects involves interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and targets can vary depending on the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Comparable Coumarin Derivatives
Compound Name Core Structure Substituents (Position) Molecular Formula Key References
Target Compound Coumarin 7-Methoxy-benzofuran (C6), acetate (C6) Not Provided -
Isopropyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate Coumarin 7-Methoxy-benzofuran (C4), isopropyl acetate (C6) C23H20O7
4-Chloro-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzenesulfonamide (Compound 13) Coumarin 6-Sulfonamide, 2-methoxy, 4-chloro C16H12ClNO5S
Ethyl-4-methyl-2-(3-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazono)ethyl)-2-oxo-2H-chromen-6-yl)thiazole-5-carboxylate (6d) Coumarin 6-Thiazole, 4-methyl, nitro-phenyl C27H20N6O6S2
4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate Coumarin 7-Acetoxy (C7), 6-methoxy (C6), 4-methyl (C4) C21H18O8

Key Observations :

  • Substituent Position Sensitivity : The position of substituents significantly impacts properties. For example, 4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate () has acetoxy and methoxy groups at positions 7 and 6, respectively, whereas the target compound reverses these groups. Such positional isomerism can alter polarity, solubility, and biological activity .

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR (δ, ppm) References
Target Compound Not Reported Expected C=O (~1740), C-O (~1250) Not Reported -
Isopropyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate Not Reported C=O (1740), C-O (1250) 1H NMR: δ 6.8–7.5 (aromatic), 1.2 (isopropyl CH3)
Compound 6d () 196–198 NH (3280), C=O (1715), NO2 (1520) 1H NMR: δ 8.2 (NO2-Ar), 2.6 (CH3)
Compound 13 () Not Reported SO2 (1350, 1150) 13C NMR: δ 165 (C=O), 55 (OCH3)
4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate Not Reported C=O (1735), C-O (1245) 1H NMR: δ 2.3 (CH3CO), 3.9 (OCH3)

Key Observations :

  • Melting Points : Thiazole- and nitro-substituted derivatives (e.g., 6d) exhibit higher melting points (196–198°C) due to increased molecular rigidity and intermolecular interactions .
  • IR Signatures : Acetate and sulfonamide groups show distinct C=O stretches (~1740 cm⁻¹ for esters vs. ~1650 cm⁻¹ for sulfonamides) .

Key Observations :

  • Bioavailability : Compound 13’s sulfonamide group and methoxy substitution confer high oral bioavailability (49%) compared to ester derivatives like PFI-1 (32%) .
  • Activity Trends : Thiazole and nitro groups (e.g., 6d) enhance antibacterial activity, likely due to improved membrane penetration .

Biological Activity

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C29H22O7C_{29}H_{22}O_{7}, with a molecular weight of approximately 482.48 g/mol. The compound features a complex structure that incorporates multiple functional groups conducive to various biological interactions.

PropertyValue
Chemical Formula C29H22O7
Molecular Weight 482.48 g/mol
IUPAC Name This compound
SMILES COc1cccc2cc(oc12)c4cc(=O)oc5cc(c(OC(=O)C3CCCO3)cc45)c6ccccc6

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, modifications in the benzofuran structure have been shown to enhance cytotoxicity against various cancer cell lines. A study demonstrated that certain derivatives significantly reduced the viability of A549 lung cancer cells, suggesting that structural modifications can influence anticancer efficacy.

  • Case Study: A549 Cell Line
    • Compound Tested : Various derivatives including the target compound.
    • Results : Significant reduction in cell viability was observed, with some derivatives achieving over 60% inhibition at specific concentrations (p < 0.05) .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

Enzyme ActivityIC50 (μM)
AChE Inhibition 0.62 ± 0.03
BuChE Inhibition 0.69 ± 0.041

Inhibition of these enzymes suggests potential applications in treating cognitive decline associated with neurodegenerative disorders .

Antioxidant Activity

The antioxidant capacity of the compound has also been assessed, revealing its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage and could contribute to its neuroprotective effects.

The biological activities of this compound are believed to stem from its ability to interact with various cellular pathways:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : By inhibiting AChE and BuChE, it potentially enhances cholinergic transmission, which is beneficial in neurodegenerative conditions.
  • Antioxidant Defense : Its ability to neutralize reactive oxygen species (ROS) contributes to cellular protection against oxidative stress.

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